molecular formula CH7ClN4 B7798009 CID 16017

CID 16017

Cat. No. B7798009
M. Wt: 110.55 g/mol
InChI Key: UBDZFAGVPPMTIT-UHFFFAOYSA-N
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Description

CID 16017 is a compound with the molecular formula CH7ClN4. Its IUPAC name is (diaminomethylideneamino)azanium;chloride . It has a molecular weight of 110.55 g/mol . It is also known as aminoguanidine hydrochloride and is an irreversible inhibitor of iNOS .


Molecular Structure Analysis

The molecular structure of CID 16017 includes a central carbon atom double-bonded to a nitrogen atom, which is bonded to three hydrogen atoms, forming an ammonium group . The molecule also includes two additional nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving CID 16017 are not detailed in the sources, the compound’s structure suggests it could participate in various chemical reactions. For instance, the presence of the ammonium group might allow it to act as a base, accepting a proton .


Physical And Chemical Properties Analysis

CID 16017 has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. Its exact mass and mono isotopic mass are both 110.0359239 g/mol. It has a topological polar surface area of 92 A^2 and a heavy atom count of 6 .

properties

IUPAC Name

(diaminomethylideneamino)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDZFAGVPPMTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N[NH3+])(N)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N[NH3+])(N)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16017

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